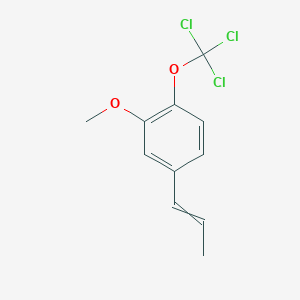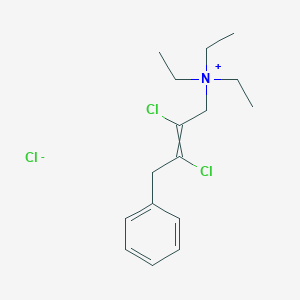
Methane, chloro-bis(methylsulfanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methane, chloro-bis(methylsulfanyl)-, also known as chloro(methylsulfonyl)methane, is an organosulfur compound with the molecular formula C2H5ClO2S. This compound is characterized by the presence of a chlorine atom and two methylsulfanyl groups attached to a methane backbone. It is a colorless liquid that is soluble in polar organic solvents but reactive towards water, alcohols, and many amines .
Preparation Methods
Methane, chloro-bis(methylsulfanyl)- can be synthesized through several methods:
- This method involves a radical reaction where methane reacts with sulfuryl chloride to produce methane, chloro-bis(methylsulfanyl)- and hydrogen chloride:
Reaction of Methane and Sulfuryl Chloride: CH4+SO2Cl2→CH3SO2Cl+HCl
Another method involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene:Chlorination of Methanesulfonic Acid: CH3SO3H+SOCl2→CH3SO2Cl+SO2+HCl
CH3SO3H+COCl2→CH3SO2Cl+CO2+HCl
These methods are commonly used in industrial production due to their efficiency and scalability .
Chemical Reactions Analysis
Methane, chloro-bis(methylsulfanyl)- undergoes various types of chemical reactions:
Substitution Reactions: It is highly reactive and can undergo substitution reactions with alcohols in the presence of a non-nucleophilic base to form methanesulfonates.
Elimination Reactions: It can undergo E1cb elimination to generate sulfene, which can then react with alcohols to form methanesulfonates.
Reduction Reactions: Methanesulfonates formed from methane, chloro-bis(methylsulfanyl)- can be reduced to form various products.
Rearrangement Reactions: When treated with a Lewis acid, oxime methanesulfonates can undergo Beckmann rearrangement.
Scientific Research Applications
Methane, chloro-bis(methylsulfanyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor to synthesize methanesulfonates, which are intermediates in various chemical reactions such as substitution, elimination, and reduction.
Biology: Methanesulfonates derived from this compound are used in biological studies as alkylating agents.
Medicine: It is used in the synthesis of pharmaceuticals, particularly in the preparation of sulfonamide-based drugs.
Mechanism of Action
The mechanism of action of methane, chloro-bis(methylsulfanyl)- involves its high reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with various nucleophiles. The compound undergoes fission of its alkyl-oxygen bonds, leading to the formation of reactive intermediates that can interact with molecular targets within the intracellular milieu .
Comparison with Similar Compounds
Methane, chloro-bis(methylsulfanyl)- can be compared with other similar compounds such as:
Methanesulfonyl Chloride: Both compounds are organosulfur compounds with similar reactivity, but methane, chloro-bis(methylsulfanyl)- has additional methylsulfanyl groups that enhance its reactivity.
Bis(phenylsulfonyl)methane: This compound is used as a synthetic linchpin in various cyclization reactions, whereas methane, chloro-bis(methylsulfanyl)- is primarily used in substitution and elimination reactions.
Properties
CAS No. |
62999-77-3 |
|---|---|
Molecular Formula |
C3H7ClS2 |
Molecular Weight |
142.7 g/mol |
IUPAC Name |
chloro-bis(methylsulfanyl)methane |
InChI |
InChI=1S/C3H7ClS2/c1-5-3(4)6-2/h3H,1-2H3 |
InChI Key |
WKKZMTOZEONNHV-UHFFFAOYSA-N |
Canonical SMILES |
CSC(SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


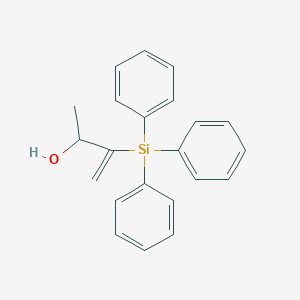

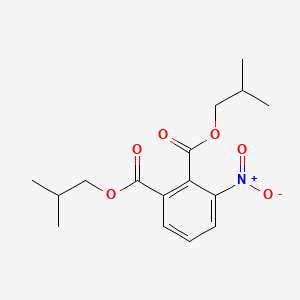
![3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14500316.png)
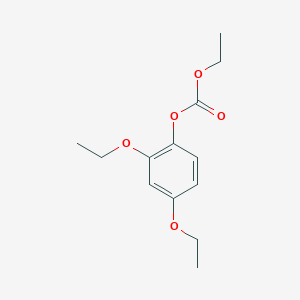
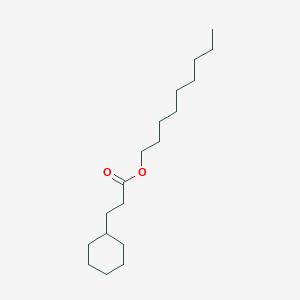
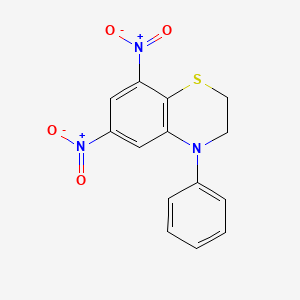

![8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one](/img/structure/B14500354.png)
![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)


